5'-O-DMT-N2-ibu-dG

Beschreibung

Eigenschaften

IUPAC Name |

N-[9-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H37N5O7/c1-21(2)32(42)38-34-37-31-30(33(43)39-34)36-20-40(31)29-18-27(41)28(47-29)19-46-35(22-8-6-5-7-9-22,23-10-14-25(44-3)15-11-23)24-12-16-26(45-4)17-13-24/h5-17,20-21,27-29,41H,18-19H2,1-4H3,(H2,37,38,39,42,43)/t27-,28+,29+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMQXDNUKLIDXOS-ZGIBFIJWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)NC1=NC2=C(C(=O)N1)N=CN2C3CC(C(O3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C(=O)NC1=NC2=C(C(=O)N1)N=CN2[C@H]3C[C@@H]([C@H](O3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H37N5O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1074965 | |

| Record name | Guanosine, 5'-O-[bis(4-methoxyphenyl)phenylmethyl]-2'-deoxy-N-(2-methyl-1-oxopropyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1074965 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

639.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68892-41-1 | |

| Record name | 5′-O-[Bis(4-methoxyphenyl)phenylmethyl]-2′-deoxy-N-(2-methyl-1-oxopropyl)guanosine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=68892-41-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Guanosine, 5'-O-(bis(4-methoxyphenyl)phenylmethyl)-2'-deoxy-N-(2-methyl-1-oxopropyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068892411 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Guanosine, 5'-O-[bis(4-methoxyphenyl)phenylmethyl]-2'-deoxy-N-(2-methyl-1-oxopropyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Guanosine, 5'-O-[bis(4-methoxyphenyl)phenylmethyl]-2'-deoxy-N-(2-methyl-1-oxopropyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1074965 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5'-O-[bis(4-methoxyphenyl)benzyl]-2'-deoxy-N-(2-methyl-1-oxopropyl)guanosine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.065.995 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 5'-O-DMT-N2-ibu-dG: A Cornerstone of Oligonucleotide Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and applications of 5'-O-DMT-N2-isobutyryl-2'-deoxyguanosine (5'-O-DMT-N2-ibu-dG), a critical building block in the chemical synthesis of DNA. This document details its role in the widely adopted phosphoramidite (B1245037) method for oligonucleotide synthesis, including key experimental protocols and data.

Chemical Structure and Properties

This compound is a protected deoxynucleoside derivative of 2'-deoxyguanosine (B1662781). The strategic placement of protecting groups is essential to prevent unwanted side reactions during the stepwise assembly of an oligonucleotide chain.[1]

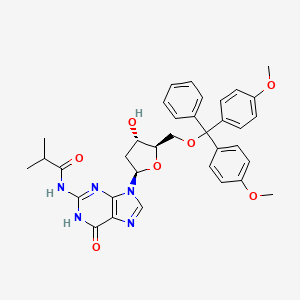

Structure:

The molecule consists of a 2'-deoxyguanosine core with two key modifications:

-

A 4,4'-dimethoxytrityl (DMT) group attached to the 5'-hydroxyl function. This bulky, acid-labile group protects the 5'-OH during the coupling reaction and allows for efficient purification of the final oligonucleotide.[2][3]

-

An isobutyryl (ibu) group protecting the exocyclic amine (N2) of the guanine (B1146940) base. This prevents the amine from reacting with the activated phosphoramidite monomers.

Chemical Name: N2-Isobutyryl-5′-O-(4,4′-dimethoxytrityl)-2′-deoxyguanosine[4]

Synonyms: this compound, iBu-DMT-dG[5]

Below is a table summarizing the key chemical and physical properties of this compound.

| Property | Value | Reference |

| Molecular Formula | C35H37N5O7 | [6] |

| Molecular Weight | 639.70 g/mol | [4] |

| Appearance | White to off-white powder | |

| Solubility | Soluble in DMSO and acetonitrile (B52724) | |

| Storage Conditions | -20°C | [6] |

Role in Oligonucleotide Synthesis

This compound is a fundamental reagent in the phosphoramidite method of solid-phase oligonucleotide synthesis.[7][] This automated, cyclical process allows for the rapid and efficient production of custom DNA sequences.[7] The synthesis proceeds in the 3' to 5' direction and involves a four-step cycle for each nucleotide addition.[9]

The logical relationship of the protecting groups in this compound is crucial for controlled synthesis. The DMT group at the 5' position acts as a temporary gatekeeper, removed at the beginning of each cycle to allow the addition of the next nucleotide. The isobutyryl group at the N2 position is a more permanent protector, remaining in place throughout the chain elongation and removed only at the final deprotection step.

Experimental Protocols

The following sections outline the key experimental steps involving this compound in automated oligonucleotide synthesis.

Phosphoramidite Synthesis Cycle

The synthesis cycle is a four-step process that is repeated for each nucleotide added to the growing oligonucleotide chain.

Step 1: Detritylation The cycle begins with the removal of the 5'-DMT protecting group from the solid-support-bound nucleoside.[9]

-

Reagent: A solution of a weak acid, typically 3% trichloroacetic acid (TCA) in an inert solvent like dichloromethane (B109758) (DCM).

-

Procedure: The acidic solution is passed through the synthesis column, cleaving the DMT group and exposing a free 5'-hydroxyl group. The resulting DMT cation is brightly colored, allowing for spectrophotometric monitoring of the reaction efficiency.

-

Duration: Approximately 60-120 seconds.

Step 2: Coupling The next phosphoramidite monomer, in this case, the 3'-phosphoramidite derivative of this compound, is activated and coupled to the free 5'-hydroxyl group of the growing chain.[9]

-

Reagents:

-

The phosphoramidite monomer solution in acetonitrile.

-

An activator solution, such as 5-(ethylthio)-1H-tetrazole (ETT) or 2,5-dicyanoimidazole (DCI).

-

-

Procedure: The phosphoramidite and activator are simultaneously delivered to the synthesis column. The activator protonates the diisopropylamino group of the phosphoramidite, making it highly reactive towards the 5'-hydroxyl group.

-

Duration: Approximately 2-5 minutes.[10]

Step 3: Capping To prevent the elongation of unreacted chains (failure sequences), any free 5'-hydroxyl groups that did not undergo coupling are permanently blocked.[9]

-

Reagents:

-

A capping solution, typically a mixture of acetic anhydride (B1165640) and 1-methylimidazole (B24206) or N-methylimidazole (NMI).

-

-

Procedure: The capping solution is introduced to acetylate the unreacted 5'-hydroxyl groups.

-

Duration: Approximately 30-60 seconds.

Step 4: Oxidation The newly formed phosphite (B83602) triester linkage is unstable and is oxidized to a more stable phosphate (B84403) triester.[9]

-

Reagent: A solution of iodine in a mixture of water, pyridine, and tetrahydrofuran (B95107) (THF).

-

Procedure: The oxidizing solution is passed through the column, converting the P(III) to a P(V) species.

-

Duration: Approximately 30-60 seconds.

This four-step cycle is repeated until the desired oligonucleotide sequence is assembled.

Cleavage and Deprotection

After the final synthesis cycle, the completed oligonucleotide is cleaved from the solid support, and all remaining protecting groups are removed.

Cleavage from Solid Support

-

Reagent: Concentrated aqueous ammonia (B1221849) or a mixture of ammonia and methylamine (B109427) (AMA).

-

Procedure: The solid support is exposed to the basic solution, which cleaves the ester linkage holding the oligonucleotide to the support.

-

Duration: Typically 1-2 hours at room temperature.

Deprotection of Nucleobases The isobutyryl group on the guanine base is removed during the cleavage step with aqueous ammonia or AMA.

-

Procedure: The oligonucleotide solution is heated to complete the removal of the base protecting groups.

-

Conditions for isobutyryl group removal:

-

Aqueous Ammonia: 8-16 hours at 55°C.

-

Ammonia/Methylamine (AMA): Approximately 10-15 minutes at 65°C.[11]

-

Purification

The final product is a mixture of the full-length oligonucleotide and shorter failure sequences. Purification is typically performed using high-performance liquid chromatography (HPLC).

DMT-on HPLC Purification If the final DMT group is left on the 5' end of the oligonucleotide, it can be used as a hydrophobic handle for purification by reverse-phase HPLC.

-

Column: A reverse-phase column (e.g., C18).

-

Mobile Phase: A gradient of acetonitrile in an aqueous buffer (e.g., triethylammonium (B8662869) acetate).

-

Procedure: The DMT-on oligonucleotide is retained more strongly on the column than the failure sequences, which lack the DMT group. After elution, the DMT group is removed by treatment with an acid, followed by desalting.

Quantitative Data

The following tables summarize key quantitative data related to the use of this compound in oligonucleotide synthesis.

Table 1: Properties of this compound Phosphoramidite

| Parameter | Value | Reference |

| Molecular Formula | C44H54N7O8P | [12] |

| Molecular Weight | 839.92 g/mol | [12] |

| Purity (HPLC) | ≥98% | [12] |

| Storage | -20°C | [12] |

Table 2: Typical Parameters for Oligonucleotide Synthesis Cycle

| Step | Reagent(s) | Typical Duration |

| Detritylation | 3% TCA in DCM | 60-120 seconds |

| Coupling | Phosphoramidite + Activator (ETT or DCI) | 2-5 minutes |

| Capping | Acetic Anhydride + NMI | 30-60 seconds |

| Oxidation | Iodine solution | 30-60 seconds |

| Average Stepwise Coupling Yield | >98% |

Table 3: Deprotection Conditions for the Isobutyryl Group

| Reagent | Temperature | Duration |

| Aqueous Ammonia | 55°C | 8-16 hours |

| Ammonia/Methylamine (AMA) | 65°C | ~15 minutes |

Conclusion

This compound is an indispensable component in the chemical synthesis of DNA. Its carefully designed structure, featuring strategically placed protecting groups, enables the high-fidelity, automated synthesis of oligonucleotides for a wide range of research, diagnostic, and therapeutic applications. A thorough understanding of its properties and the associated experimental protocols is essential for any scientist working in the field of nucleic acid chemistry and drug development.

References

- 1. This compound | TargetMol Chemicals Inc. | BuyChemJapan [buychemjapan.com]

- 2. 5'-DMT-protected double-stranded DNA: Synthesis and competence to enzymatic reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. separations.us.tosohbioscience.com [separations.us.tosohbioscience.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. 68892-41-1|N2-Isobutyryl-5'-O-(4,4'-dimethoxytrityl)-2'-deoxyguanosine|BLD Pharm [bldpharm.com]

- 6. 5'-O-DMT-N2-Isobutyryl-2'-Deoxyguanosine, 68892-41-1 | BroadPharm [broadpharm.com]

- 7. Oligonucleotide synthesis - Wikipedia [en.wikipedia.org]

- 9. DNAオリゴヌクレオチド合成 [sigmaaldrich.com]

- 10. benchchem.com [benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. DMT-DG(IBu)-CE-Phosphoramidite N2-Isobutyryl-5'-O-(4, 4'-Dimethoxytrityl)-2'-Deoxyguanosine-3'-Cyanoe - Amerigo Scientific [amerigoscientific.com]

The Gatekeeper of Oligonucleotide Synthesis: A Technical Guide to the DMT Group

For Researchers, Scientists, and Drug Development Professionals

In the precise world of synthetic nucleic acids, the methodical, step-wise construction of oligonucleotides is paramount. The phosphoramidite (B1245037) method, the gold standard for this process, relies on a crucial guardian to ensure the fidelity of synthesis: the 4,4'-dimethoxytrityl (DMT) group. This technical guide provides an in-depth exploration of the pivotal role of the DMT group, detailing its function, the mechanics of its application and removal, and its integral part in monitoring the efficiency of oligonucleotide synthesis.

The Core Function of the DMT Group: A Reversible Shield

The primary and most critical function of the DMT group is to act as a temporary, acid-labile protecting group for the 5'-hydroxyl of the nucleoside phosphoramidite.[1][2] This protection is fundamental to the success of solid-phase oligonucleotide synthesis for several key reasons:

-

Directionality: Synthesis of oligonucleotides proceeds in the 3' to 5' direction. The DMT group blocks the 5'-hydroxyl, preventing self-polymerization and ensuring that the incoming phosphoramidite couples exclusively with the free 5'-hydroxyl of the growing oligonucleotide chain attached to the solid support.[1][3]

-

Preventing Side Reactions: The bulky nature of the DMT group provides steric hindrance, further preventing unwanted reactions at the 5' position.

-

Controlled Deprotection: The DMT group is stable to the basic and neutral conditions of the coupling and oxidation steps but is readily and quantitatively removed by mild acidic treatment.[1] This selective removal is the cornerstone of the cyclical nature of oligonucleotide synthesis.

The Oligonucleotide Synthesis Cycle: A Symphony of Controlled Reactions

The synthesis of an oligonucleotide is a cyclical process, with each cycle adding a single nucleotide. The DMT group is central to the first step of each cycle, detritylation, and its presence on the incoming monomer is crucial for the coupling step.

Step 1: Detritylation (Deblocking)

The cycle begins with the removal of the 5'-DMT group from the nucleoside bound to the solid support. This is achieved by treating the support with a weak acid, typically trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in an anhydrous solvent like dichloromethane.[1][4] This exposes the 5'-hydroxyl group, making it available for the next coupling reaction.

The cleavage of the DMT group produces a highly colored and stable dimethoxytrityl cation (DMT+), which has a characteristic orange hue and a strong absorbance at 495 nm.[2] This property is ingeniously exploited to monitor the efficiency of each coupling step in real-time.[2][3]

Step 2: Coupling

The next nucleoside, in the form of a phosphoramidite with its 5'-hydroxyl protected by a DMT group, is activated by a weak acid, such as 5-ethylthio-1H-tetrazole (ETT).[1] The activated phosphoramidite is then delivered to the reaction column, where it couples with the free 5'-hydroxyl of the support-bound nucleoside, forming a phosphite (B83602) triester linkage.[1]

Step 3: Capping

As the coupling reaction is not 100% efficient, a small percentage of the 5'-hydroxyl groups on the growing chains may remain unreacted.[1][5] To prevent these "failure sequences" from participating in subsequent cycles and generating deletion mutations, a capping step is introduced.[1][6] A mixture of acetic anhydride (B1165640) and N-methylimidazole is used to acetylate and thereby permanently block these unreacted hydroxyl groups.[1][2]

Step 4: Oxidation

The newly formed phosphite triester linkage is unstable and susceptible to cleavage under acidic conditions. Therefore, it is oxidized to a more stable pentavalent phosphate (B84403) triester using a solution of iodine in a mixture of water, pyridine, and tetrahydrofuran.[1][4] This completes the cycle, and the oligonucleotide is ready for the next round of detritylation and elongation.

Quantitative Analysis of Synthesis Efficiency

The efficiency of each step in the synthesis cycle is critical, as inefficiencies are cumulative and can significantly impact the yield and purity of the final oligonucleotide.

Detritylation Conditions and Depurination

The choice of deblocking acid is a trade-off between the speed of detritylation and the risk of depurination, a side reaction where the glycosidic bond between a purine (B94841) base (adenine or guanine) and the deoxyribose sugar is cleaved.[7][8] TCA is a stronger acid than DCA and leads to faster detritylation, but it also increases the rate of depurination.[7][8] DCA is a milder deblocking agent that minimizes depurination, making it a better choice for the synthesis of long oligonucleotides.[1][8]

| Deblocking Agent | pKa | Relative Depurination Rate (dA) | Detritylation Rate | Recommended Use |

| 3% Trichloroacetic Acid (TCA) | ~0.7 | 4x faster than 3% DCA | Fast | Shorter oligonucleotides where speed is critical.[7][8] |

| 3% Dichloroacetic Acid (DCA) | ~1.5 | Slower | Slower | Long oligonucleotides to minimize depurination.[7][8] |

| 15% Dichloroacetic Acid (DCA) | ~1.5 | 3x faster than 3% DCA | Faster than 3% DCA | A compromise between speed and depurination risk.[7] |

Coupling Efficiency and Overall Yield

The stepwise coupling efficiency has a dramatic impact on the overall yield of the full-length oligonucleotide. Even a small decrease in coupling efficiency can lead to a significant reduction in the final product. The yield can be estimated using the formula: Yield = (Coupling Efficiency) ^ (Number of couplings) .

| Oligonucleotide Length (bases) | 98.0% Coupling Efficiency | 99.0% Coupling Efficiency | 99.5% Coupling Efficiency |

| 20 | 66.8% | 81.8% | 90.5% |

| 50 | 36.4% | 60.5% | 77.9% |

| 100 | 13.3% | 36.6% | 60.6% |

| 150 | 4.8% | 22.1% | 47.2% |

Experimental Protocols

The following are generalized protocols for the key steps in solid-phase oligonucleotide synthesis. Specific times and volumes may vary depending on the synthesizer and scale of synthesis.

Automated Solid-Phase Synthesis Cycle (1 µmol scale)

| Step | Reagent/Solvent | Volume | Time |

| 1. Detritylation | 3% TCA or DCA in Dichloromethane | 2 mL | 60-120 sec |

| Wash | Anhydrous Acetonitrile (B52724) | 2 mL | 30 sec |

| 2. Coupling | 0.1 M Phosphoramidite in Acetonitrile | 200 µL | 30-60 sec |

| 0.45 M Activator (e.g., ETT) in Acetonitrile | 200 µL | ||

| Wash | Anhydrous Acetonitrile | 2 mL | 30 sec |

| 3. Capping | Capping Reagent A (Acetic Anhydride/Pyridine/THF) | 200 µL | 30 sec |

| Capping Reagent B (N-Methylimidazole/THF) | 200 µL | ||

| Wash | Anhydrous Acetonitrile | 2 mL | 30 sec |

| 4. Oxidation | 0.02 M Iodine in THF/Pyridine/Water | 1 mL | 30 sec |

| Wash | Anhydrous Acetonitrile | 2 mL | 30 sec |

Manual Detritylation for DMT Cation Assay

-

Collect the acidic effluent from the detritylation step in a volumetric flask.

-

Dilute the solution to a known volume with a suitable solvent (e.g., 0.1 M p-toluenesulfonic acid in acetonitrile).[3]

-

Measure the absorbance of the solution at 495 nm using a spectrophotometer.

-

Calculate the amount of DMT cation released using the Beer-Lambert law (ε at 495 nm = 71,700 L mol⁻¹ cm⁻¹).[2]

-

Compare the amount of DMT cation released at each step to determine the stepwise coupling efficiency.

Visualizing the Process: Workflows and Pathways

The following diagrams illustrate the key processes in oligonucleotide synthesis involving the DMT group.

Figure 1: The cyclical process of solid-phase oligonucleotide synthesis.

Figure 2: Workflow for detritylation and monitoring of coupling efficiency.

Figure 3: The logical relationship of the capping step in handling coupling failures.

Troubleshooting Common Synthesis Problems

| Problem | Probable Cause(s) | Recommended Solution(s) |

| Low Coupling Efficiency | 1. Moisture in reagents or lines.[8] 2. Degraded phosphoramidites. 3. Inefficient activator. | 1. Use anhydrous acetonitrile and ensure all reagents are dry.[8] 2. Use fresh, high-quality phosphoramidites. 3. Use a more effective activator like DCI or increase activator concentration.[1] |

| High Depurination | 1. Prolonged exposure to strong acid.[1] 2. Use of TCA for long oligonucleotides.[7] | 1. Reduce detritylation time.[1] 2. Switch to a milder acid like DCA.[8] |

| Presence of (n-1) Deletion Sequences | 1. Inefficient capping.[] 2. Incomplete detritylation. | 1. Ensure capping reagents are fresh and delivered efficiently.[] 2. Increase detritylation time or use a stronger acid (if depurination is not a concern). |

| No or Low Trityl Color | 1. No phosphoramidite delivery. 2. Incomplete detritylation in the previous cycle. | 1. Check reagent lines and synthesizer programming. 2. Optimize detritylation conditions. |

Conclusion

The 4,4'-dimethoxytrityl group is an indispensable component of modern oligonucleotide synthesis. Its properties as a robust yet readily cleavable protecting group for the 5'-hydroxyl function, combined with the ability to monitor its cleavage spectrophotometrically, have enabled the routine, automated synthesis of high-fidelity oligonucleotides. A thorough understanding of the function of the DMT group and the chemistry of the entire synthesis cycle is essential for researchers and developers in the field to optimize their protocols, troubleshoot problems, and ultimately, to successfully synthesize the nucleic acid sequences that drive innovation in biotechnology and medicine.

References

- 1. blog.biosearchtech.com [blog.biosearchtech.com]

- 2. atdbio.com [atdbio.com]

- 3. documents.thermofisher.com [documents.thermofisher.com]

- 4. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites | LGC, Biosearch Technologies [biosearchtech.com]

- 5. Phosphoramidite Chemistry [eurofinsgenomics.com]

- 6. Reddit - The heart of the internet [reddit.com]

- 7. academic.oup.com [academic.oup.com]

- 8. glenresearch.com [glenresearch.com]

The Isobutyryl Group: A Stalwart Protector in Guanosine Chemistry for Oligonucleotide Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the intricate world of synthetic oligonucleotides, the precise and efficient assembly of nucleic acid chains is paramount. This endeavor relies heavily on the strategic use of protecting groups to temporarily shield reactive functional groups on the nucleobases. Among these, the isobutyryl (iBu) group plays a crucial and well-established role as a protecting group for the exocyclic N2-amino group of guanosine (B1672433). This technical guide provides a comprehensive overview of the isobutyryl protecting group for guanosine, detailing its application, the rationale for its use, and the associated experimental protocols.

The Role and Rationale for the Isobutyryl Protecting Group

The primary function of the isobutyryl group in guanosine chemistry is to prevent unwanted side reactions at the nucleophilic exocyclic amino group of guanine (B1146940) during the automated solid-phase synthesis of DNA and RNA oligonucleotides.[1][2][3] This protection is critical during the phosphoramidite (B1245037) coupling step, where the phosphoramidite monomer is activated for reaction with the free 5'-hydroxyl group of the growing oligonucleotide chain.[4]

The selection of the isobutyryl group is a balance between stability and lability. It needs to be stable enough to withstand the various chemical treatments throughout the synthesis cycles, including the acidic conditions of detritylation (removal of the 5'-dimethoxytrityl group) and the reagents used for capping and oxidation.[4][5] At the same time, it must be readily removable at the end of the synthesis under conditions that do not damage the newly synthesized oligonucleotide.[1][2][3]

Compared to other acyl protecting groups, the isobutyryl group on guanosine exhibits greater resistance to hydrolysis than the benzoyl groups typically used for adenine (B156593) and cytosine.[1][2][3] This differential lability means that the removal of the isobutyryl group is often the rate-determining step in the final deprotection of the oligonucleotide.[1][2][3]

Synthesis of N2-Isobutyryl-Protected Guanosine Phosphoramidite

The journey of incorporating a guanosine unit into a synthetic oligonucleotide begins with the preparation of the corresponding phosphoramidite building block. This involves the protection of the exocyclic amino group with the isobutyryl group, followed by the introduction of the dimethoxytrityl (DMT) group at the 5'-hydroxyl position and finally, phosphitylation of the 3'-hydroxyl group.

dot

Caption: Workflow for the synthesis of N2-isobutyryl guanosine phosphoramidite.

Experimental Protocol: Synthesis of N2-Isobutyryl-2'-Deoxyguanosine

A typical procedure for the synthesis of N2-isobutyryl-2'-deoxyguanosine involves the following steps:

-

Transient Protection: 2'-Deoxyguanosine is co-evaporated with anhydrous pyridine (B92270) to remove residual water. The dried residue is then dissolved in anhydrous pyridine, and trimethylsilyl (B98337) chloride (TMS-Cl) is added to protect the hydroxyl groups transiently.[2]

-

Acylation: The reaction mixture is cooled, and isobutyric anhydride is added to acylate the exocyclic amino group of guanine.[2]

-

Deprotection of Silyl (B83357) Groups: The reaction is quenched with water, followed by the addition of an ammonia (B1221849) solution to remove the silyl protecting groups from the hydroxyls.[2]

-

Purification: The crude product is purified by silica (B1680970) gel column chromatography to yield N2-isobutyryl-2'-deoxyguanosine.[2]

Solid-Phase Oligonucleotide Synthesis

Once the N2-isobutyryl guanosine phosphoramidite is prepared, it is used in an automated solid-phase synthesizer. The synthesis cycle consists of four main steps: detritylation, coupling, capping, and oxidation.

dot

References

Synthesis and Purification of 5'-O-DMT-N2-isobutyryl-2'-deoxyguanosine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis and purification methods for 5'-O-DMT-N2-isobutyryl-2'-deoxyguanosine (5'-O-DMT-N2-ibu-dG), a critical protected nucleoside building block in oligonucleotide synthesis.[1][2] This document details the synthetic pathway, purification protocols, and relevant quantitative data to assist researchers in the efficient production of this key reagent.

Introduction

5'-O-DMT-N2-isobutyryl-2'-deoxyguanosine is a chemically modified deoxynucleoside essential for the automated solid-phase synthesis of oligonucleotides. The 5'-O-dimethoxytrityl (DMT) group provides a temporary, acid-labile protecting group for the primary hydroxyl function, while the N2-isobutyryl group protects the exocyclic amine of the guanine (B1146940) base.[3] These protecting groups prevent undesirable side reactions during the sequential addition of nucleotide monomers, ensuring the fidelity of the synthesized oligonucleotide chain. The purity of this building block is paramount for achieving high coupling efficiencies and minimizing the formation of failure sequences in oligonucleotide synthesis.

Synthesis of this compound

The synthesis of this compound is a multi-step process that begins with the protection of the N2-amino group of 2'-deoxyguanosine (B1662781), followed by the protection of the 5'-hydroxyl group.

Overall Synthetic Pathway

The synthesis can be logically divided into two primary stages: the N2-acylation of deoxyguanosine and the subsequent 5'-O-tritylation.

Caption: Synthetic pathway for this compound.

Experimental Protocols

Step 1: Synthesis of N2-isobutyryl-2'-deoxyguanosine

This procedure is adapted from a general method for the acylation of deoxynucleosides.[4]

-

Materials:

-

2'-Deoxyguanosine

-

Anhydrous Pyridine

-

Isobutyric anhydride

-

4-Dimethylaminopyridine (DMAP)

-

Methanol

-

5% aqueous Sodium Bicarbonate (NaHCO₃) solution

-

Saturated aqueous Sodium Chloride (NaCl) solution (brine)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

-

Procedure:

-

Co-evaporate 2'-deoxyguanosine with anhydrous pyridine to remove residual water.

-

Dissolve the dried 2'-deoxyguanosine in anhydrous pyridine.

-

Add isobutyric anhydride and a catalytic amount of DMAP to the solution.

-

Heat the reaction mixture at 50°C overnight and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and add a 5% aqueous NaHCO₃ solution. Stir for 1 hour.

-

Concentrate the mixture to dryness.

-

Dissolve the residue in chloroform and wash sequentially with 5% aqueous NaHCO₃ and brine.

-

Dry the organic phase over anhydrous Na₂SO₄, filter, and evaporate the solvent under reduced pressure to yield the crude N2-isobutyryl-2'-deoxyguanosine.

-

Step 2: Synthesis of 5'-O-DMT-N2-isobutyryl-2'-deoxyguanosine

This protocol is based on standard procedures for the 5'-O-dimethoxytritylation of nucleosides.[1]

-

Materials:

-

N2-isobutyryl-2'-deoxyguanosine

-

Anhydrous Pyridine

-

4,4'-Dimethoxytrityl chloride (DMT-Cl)

-

Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

-

Chloroform

-

Brine

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

-

Procedure:

-

Co-evaporate the crude N2-isobutyryl-2'-deoxyguanosine with anhydrous pyridine.

-

Dissolve the dried material in anhydrous pyridine.

-

Add DMT-Cl to the solution and stir at room temperature. Monitor the reaction by TLC.

-

Once the reaction is complete, quench by adding a saturated aqueous NaHCO₃ solution.

-

Partition the mixture between chloroform and water.

-

Collect the organic phase, wash with brine, and dry over anhydrous Na₂SO₄.

-

Filter and evaporate the solvent under reduced pressure to obtain the crude this compound.

-

Purification of this compound

Purification of the final product is crucial to ensure high purity for subsequent use in oligonucleotide synthesis. The primary methods employed are silica (B1680970) gel column chromatography and reversed-phase high-performance liquid chromatography (RP-HPLC).

Purification Workflow

The crude product from the synthesis is typically subjected to chromatographic purification to remove unreacted starting materials, by-products, and any over-reacted species.

Caption: General purification workflow for this compound.

Experimental Protocols

Method 1: Silica Gel Column Chromatography

This is a standard method for the purification of protected nucleosides.

-

Materials:

-

Crude this compound

-

Silica gel (for column chromatography)

-

Dichloromethane (DCM) or Chloroform (CHCl₃)

-

Methanol (MeOH)

-

Triethylamine (TEA) (optional, to prevent detritylation on silica)

-

-

Procedure:

-

Prepare a silica gel column packed in a non-polar solvent (e.g., DCM or CHCl₃).

-

Dissolve the crude product in a minimal amount of the non-polar solvent.

-

Load the sample onto the column.

-

Elute the column with a gradient of increasing polarity, typically a mixture of DCM/MeOH or CHCl₃/MeOH. A small amount of TEA (e.g., 0.1-1%) can be added to the mobile phase to neutralize the acidic nature of the silica gel and prevent the loss of the DMT group.

-

Collect fractions and analyze them by TLC to identify those containing the pure product.

-

Combine the pure fractions and evaporate the solvent under reduced pressure to yield the purified this compound.

-

Method 2: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is a powerful technique for achieving high purity.

-

Instrumentation and Materials:

-

Preparative HPLC system with a UV detector

-

Reversed-phase C18 column

-

Mobile Phase A: Aqueous buffer (e.g., 0.1 M Triethylammonium acetate (B1210297) (TEAA), pH 7.0)

-

Mobile Phase B: Acetonitrile (B52724)

-

Crude or partially purified this compound

-

-

Procedure:

-

Dissolve the sample in a minimal amount of the mobile phase.

-

Inject the sample onto the equilibrated C18 column.

-

Elute the column with a linear gradient of increasing acetonitrile concentration (Mobile Phase B) in the aqueous buffer (Mobile Phase A).

-

Monitor the elution profile at a suitable wavelength (e.g., 260 nm).

-

Collect the peak corresponding to the this compound.

-

Combine the pure fractions and lyophilize or evaporate the solvent to obtain the final product.

-

Data Presentation

The following table summarizes typical quantitative data for the synthesis and purification of this compound, based on commercially available data and analogous reactions.

| Parameter | Value/Range | Notes | Reference |

| Synthesis | |||

| Yield of N2-isobutyrylation | 92% | For the synthesis of 3',5'-O-N2-triisobutyryl-2'-deoxyguanosine. | [4] |

| Yield of 5'-O-DMT protection | 60% | For a similar tritylation reaction on a modified guanosine (B1672433) derivative. | [1] |

| Purification | |||

| Purity after Silica Gel Chromatography | >95% | Typical purity achieved for protected nucleosides. | |

| Purity after RP-HPLC | ≥98.0% | Commercially available purity specification. | [5] |

| Product Specifications | |||

| Molecular Formula | C₃₅H₃₇N₅O₇ | [2] | |

| Molecular Weight | 639.70 g/mol | [2] | |

| Appearance | White to off-white powder | [6] |

Conclusion

The successful synthesis and purification of high-purity this compound are fundamental to the production of high-quality synthetic oligonucleotides for research, diagnostic, and therapeutic applications. The protocols outlined in this guide provide a robust framework for researchers to produce this essential building block. Careful execution of the synthetic steps and rigorous purification are critical to achieving the desired product quality.

References

- 1. Synthesis of Oligodeoxynucleotides Using Fully Protected Deoxynucleoside 3′-Phosphoramidite Building Blocks and Base Recognition of Oligodeoxynucleotides Incorporating N3-Cyano-Ethylthymine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 5'-O-DMT-N2-Isobutyryl-2'-Deoxyguanosine, 68892-41-1 | BroadPharm [broadpharm.com]

- 3. separations.us.tosohbioscience.com [separations.us.tosohbioscience.com]

- 4. digital.csic.es [digital.csic.es]

- 5. medchemexpress.com [medchemexpress.com]

- 6. This compound CAS No-68892-41-1 | Huaren [huarenscience.com]

In-Depth Technical Guide: N2-Isobutyryl-5′-O-(4,4′-dimethoxytrityl)-2′-deoxyguanosine (CAS 68892-41-1)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N2-Isobutyryl-5′-O-(4,4′-dimethoxytrityl)-2′-deoxyguanosine, a key building block in the chemical synthesis of oligonucleotides.

Chemical and Physical Properties

N2-Isobutyryl-5′-O-(4,4′-dimethoxytrityl)-2′-deoxyguanosine is a protected nucleoside derivative essential for the controlled, stepwise synthesis of DNA strands.[1] The protecting groups, N2-isobutyryl and 5'-O-dimethoxytrityl, prevent unwanted side reactions during oligonucleotide synthesis.

| Property | Value |

| CAS Number | 68892-41-1 |

| Molecular Formula | C35H37N5O7 |

| Molecular Weight | 639.7 g/mol [1] |

| Appearance | White to off-white powder or crystalline solid[2] |

| Purity | ≥98% |

| Solubility | Soluble in methanol[3] |

| Melting Point | ~150 °C (decomposes)[3] |

| Storage | Inert atmosphere, 2-8°C[3] |

Role in Oligonucleotide Synthesis

This modified deoxyguanosine is a fundamental component in the phosphoramidite (B1245037) method of solid-phase oligonucleotide synthesis. This process allows for the creation of custom DNA sequences for various research, diagnostic, and therapeutic applications, including primers, probes, and antisense oligonucleotides.[1]

The synthesis cycle involves four main steps:

-

Detritylation: Removal of the 5'-O-dimethoxytrityl (DMT) group to expose the 5'-hydroxyl group for the next coupling reaction.

-

Coupling: The activated phosphoramidite of the next nucleoside is coupled to the free 5'-hydroxyl group.

-

Capping: Any unreacted 5'-hydroxyl groups are acetylated to prevent the formation of deletion mutants.

-

Oxidation: The unstable phosphite (B83602) triester linkage is oxidized to a stable phosphate (B84403) triester.

This cycle is repeated until the desired oligonucleotide sequence is assembled.

Experimental Protocols

While specific protocols can vary, the following provides a generalized overview of the key steps in which N2-Isobutyryl-5′-O-(4,4′-dimethoxytrityl)-2′-deoxyguanosine is utilized in oligonucleotide synthesis.

Phosphoramidite Preparation (General Workflow)

The protected nucleoside is first converted into a phosphoramidite, the reactive monomer used in the synthesis.

-

Starting Material: N2-Isobutyryl-5′-O-(4,4′-dimethoxytrityl)-2′-deoxyguanosine

-

Phosphitylating Agent: 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite

-

Activator: A weak acid, such as 1H-tetrazole or 5-(ethylthio)-1H-tetrazole (ETT)

-

Solvent: Anhydrous dichloromethane (B109758) or acetonitrile

The reaction is carried out under anhydrous conditions to yield the desired phosphoramidite, which is then purified and used in the automated DNA synthesizer.

Solid-Phase Oligonucleotide Synthesis Cycle

The following diagram illustrates the central role of the protected deoxyguanosine phosphoramidite in the chain elongation process during solid-phase synthesis.

Caption: Workflow of solid-phase oligonucleotide synthesis.

Signaling Pathways

There is no evidence to suggest that N2-Isobutyryl-5′-O-(4,4′-dimethoxytrityl)-2′-deoxyguanosine is directly involved in any biological signaling pathways. Its function is that of a protected chemical building block for the in vitro synthesis of DNA. Once incorporated into an oligonucleotide and all protecting groups are removed, the resulting DNA molecule can, depending on its sequence, interact with biological systems.

Safety and Handling

| Hazard Statement | Precautionary Statement |

| H302: Harmful if swallowed | P264: Wash hands thoroughly after handling. |

| H315: Causes skin irritation | P270: Do not eat, drink or smoke when using this product. |

| H319: Causes serious eye irritation | P280: Wear protective gloves/protective clothing/eye protection/face protection. |

| H335: May cause respiratory irritation | P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. |

| H411: Toxic to aquatic life with long lasting effects | P302+P352: IF ON SKIN: Wash with plenty of soap and water. |

| P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

This data is a summary and not exhaustive. Always refer to the full Safety Data Sheet (SDS) before handling.

Conclusion

N2-Isobutyryl-5′-O-(4,4′-dimethoxytrityl)-2′-deoxyguanosine (CAS 68892-41-1) is an indispensable reagent for the chemical synthesis of DNA oligonucleotides. Its protecting groups allow for the precise and efficient construction of DNA sequences, which are vital tools in modern molecular biology, diagnostics, and the development of nucleic acid-based therapeutics. Understanding its properties and role in the synthesis process is fundamental for professionals in these fields.

References

A Comprehensive Technical Guide on the Solubility and Stability of 5'-O-DMT-N2-ibu-dG

This technical guide provides an in-depth overview of the solubility and stability of 5'-O-dimethoxytrityl-N2-isobutyryl-2'-deoxyguanosine (5'-O-DMT-N2-ibu-dG), a critical building block in the chemical synthesis of oligonucleotides. The information is tailored for researchers, scientists, and professionals involved in drug development and nucleic acid chemistry.

Introduction

This compound is a protected deoxynucleoside derivative essential for the automated solid-phase synthesis of DNA oligonucleotides using the phosphoramidite (B1245037) method. The 5'-hydroxyl group is protected by the acid-labile dimethoxytrityl (DMT) group, while the exocyclic amine of the guanine (B1146940) base is protected by the base-labile isobutyryl (ibu) group. This dual protection strategy ensures the regioselective formation of phosphodiester bonds and prevents unwanted side reactions during the synthesis cycle. Understanding the solubility and stability of this compound is paramount for its efficient handling, storage, and application in oligonucleotide synthesis.

Chemical Structure and Properties

-

IUPAC Name: 5'-O-[bis(4-methoxyphenyl)(phenyl)methyl]-2'-deoxy-N2-(2-methylpropanoyl)guanosine

-

Molecular Formula: C₃₅H₃₇N₅O₇

-

Molecular Weight: 639.70 g/mol

-

Appearance: White to off-white powder[1]

The bulky and lipophilic DMT group significantly influences the solubility of the nucleoside, making it soluble in a range of organic solvents.

Solubility Profile

The solubility of this compound is a critical factor for its use in solution-phase reactions and for its delivery during solid-phase synthesis. The presence of the DMT group generally enhances solubility in organic solvents.[1]

Quantitative Solubility Data

| Solvent | Concentration | Conditions | Reference |

| Dimethyl Sulfoxide (DMSO) | 100 mg/mL (156.32 mM) | Requires sonication. The use of new, anhydrous DMSO is recommended as moisture can affect solubility. | [2] |

| Methanol | Soluble | Specific concentration not reported. | [3] |

| Acetonitrile (B52724) | Not specified | Commonly used as a solvent in oligonucleotide synthesis, implying good solubility of the phosphoramidite derivative. | [4][5] |

| Dichloromethane | Not specified | Often used for the detritylation step, suggesting solubility of the DMT-protected nucleoside. | [6] |

Qualitative Solubility Observations

Studies on similar deoxynucleosides suggest that this compound is likely to be soluble in other organic solvents commonly used in nucleic acid chemistry, such as tetrahydrofuran (B95107) (THF), pyridine, and chloroform. The bulky trityl group imparts a hydrophobic character to the molecule, favoring solubility in non-polar organic solvents.

Stability Profile

The stability of this compound is determined by the lability of its protecting groups under different chemical conditions.

4.1. Stability of the 5'-O-DMT Group

The DMT group is the cornerstone of the phosphoramidite synthesis cycle due to its selective lability under acidic conditions.

-

Acidic Conditions: The DMT group is rapidly cleaved by mild acids, such as trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in a non-polar solvent like dichloromethane.[6][7] This deprotection step is quantitative and allows for the subsequent chain elongation. The cleavage results in the formation of the highly colored dimethoxytrityl cation, which can be used to monitor the efficiency of each coupling step spectrophotometrically.[6]

-

Basic and Neutral Conditions: The DMT group is stable under the basic and neutral conditions employed during the coupling and oxidation steps of oligonucleotide synthesis.[7]

4.2. Stability of the N2-isobutyryl Group

The isobutyryl group protects the exocyclic amine of guanine and is stable to the acidic conditions used for DMT removal. It is, however, designed to be removed at the end of the synthesis.

-

Basic Conditions: The ibu group is labile to basic treatment. Complete deprotection is typically achieved using concentrated ammonium (B1175870) hydroxide (B78521) or a mixture of ammonium hydroxide and methylamine (B109427) (AMA).[8][9] The rate of removal is dependent on temperature and time.

-

Deprotection Conditions for N2-ibu-dG:

-

Concentrated ammonia (B1221849) at 55°C requires a minimum of 6 hours for complete removal.[10]

-

Using AMA (a 1:1 mixture of aqueous ammonium hydroxide and aqueous methylamine), deprotection can be significantly accelerated.[8][11]

-

Deprotection Time and Temperature for N2-ibu-dG using AMA

| Temperature | Time | Reference |

| Room Temperature | 120 minutes | [8][11] |

| 65°C | 5 minutes | [8][11] |

4.3. Storage and Handling

Proper storage is crucial to maintain the integrity of this compound.

-

Solid Form: The compound should be stored as a solid in a cool, dry place, typically at 2-8°C, under an inert atmosphere.[1][3]

-

In Solution: Stock solutions in anhydrous DMSO can be stored at -20°C for up to one month or at -80°C for up to six months.[2][12][13] Repeated freeze-thaw cycles should be avoided.[12][13] The phosphoramidite derivative of this compound is known to be the least stable of the four standard deoxynucleosides in acetonitrile solution.[5]

Experimental Protocols

5.1. Protocol for Solubility Determination

A standard method for determining solubility involves preparing saturated solutions and quantifying the dissolved solute.

-

Sample Preparation: Add an excess amount of this compound to a known volume of the solvent of interest in a sealed vial.

-

Equilibration: Agitate the mixture at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. Sonication can be used to aid initial dispersion.

-

Separation: Centrifuge the suspension to pellet the undissolved solid.

-

Quantification: Carefully remove an aliquot of the supernatant and dilute it with a suitable solvent. Determine the concentration of the dissolved compound using a calibrated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

5.2. Protocol for Stability Assessment (DMT Group Lability)

-

Solution Preparation: Prepare a solution of this compound of known concentration in an appropriate organic solvent (e.g., dichloromethane).

-

Acid Treatment: Treat the solution with a mild acid (e.g., 3% TCA in dichloromethane).

-

Monitoring: Monitor the cleavage of the DMT group over time by measuring the absorbance of the resulting orange-colored dimethoxytrityl cation at approximately 495 nm using a UV-Vis spectrophotometer.[6] Alternatively, the disappearance of the starting material and the appearance of the deprotected product can be monitored by HPLC.

5.3. Protocol for Stability Assessment (ibu Group Lability)

-

Solution Preparation: Dissolve this compound in the basic deprotection reagent to be tested (e.g., concentrated ammonium hydroxide or AMA).

-

Incubation: Incubate the solution at the desired temperature (e.g., room temperature, 55°C, or 65°C).

-

Time Points: At various time points, take aliquots of the reaction mixture and quench the reaction (e.g., by neutralization or freezing).

-

Analysis: Analyze the samples by reverse-phase HPLC to quantify the remaining protected compound and the formation of the deprotected product.

Visualizations

Caption: Experimental workflow for determining the solubility of this compound.

Experimental Workflow for Stability Assessment

Caption: Experimental workflows for assessing the stability of the protecting groups.

Conclusion

This compound is a robust building block for oligonucleotide synthesis with well-defined solubility and stability characteristics. Its solubility in common organic solvents, particularly DMSO and methanol, facilitates its use in synthesis protocols. The differential stability of the DMT (acid-labile) and ibu (base-labile) protecting groups is the key to its successful application in the sequential, controlled synthesis of DNA. A thorough understanding of these properties is essential for optimizing synthesis protocols, ensuring high yield and purity of the final oligonucleotide product, and for the proper storage and handling of this important reagent.

References

- 1. chemimpex.com [chemimpex.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. 5'-O-Dimethoxytrityl-N-isobutyryl-deoxyguanosine | 68892-41-1 [chemicalbook.com]

- 4. biotage.com [biotage.com]

- 5. Solution stability and degradation pathway of deoxyribonucleoside phosphoramidites in acetonitrile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. atdbio.com [atdbio.com]

- 7. benchchem.com [benchchem.com]

- 8. glenresearch.com [glenresearch.com]

- 9. Advanced method for oligonucleotide deprotection - PMC [pmc.ncbi.nlm.nih.gov]

- 10. digital.csic.es [digital.csic.es]

- 11. glenresearch.com [glenresearch.com]

- 12. medchemexpress.com [medchemexpress.com]

- 13. medchemexpress.com [medchemexpress.com]

Technical Guide: N2-Isobutyryl-5′-O-(4,4′-dimethoxytrityl)-2′-deoxyguanosine in Oligonucleotide Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of N2-Isobutyryl-5′-O-(4,4′-dimethoxytrityl)-2′-deoxyguanosine, a critical building block in the chemical synthesis of DNA. This synthetic nucleoside derivative is essential for the production of custom oligonucleotides used in a wide array of research, diagnostic, and therapeutic applications.

Core Compound Properties

N2-Isobutyryl-5′-O-(4,4′-dimethoxytrityl)-2′-deoxyguanosine is a protected form of 2'-deoxyguanosine. The structural modifications, a dimethoxytrityl (DMT) group at the 5'-hydroxyl position and an isobutyryl (iBu) group on the exocyclic amine of the guanine (B1146940) base, are crucial for its role in solid-phase oligonucleotide synthesis. These protecting groups prevent unwanted side reactions during the sequential addition of nucleotides.

| Property | Value | Reference |

| Molecular Weight | 639.70 g/mol | [1] |

| Molecular Formula | C35H37N5O7 | [] |

| CAS Number | 68892-41-1 | [3][] |

| Appearance | White to slight yellow powder | [] |

| Purity | ≥ 99% (HPLC) | [][4] |

| Storage Conditions | 2-8 °C, Inert atmosphere | [3][][5] |

Role in Solid-Phase Oligonucleotide Synthesis

This compound is utilized as a phosphoramidite (B1245037) monomer, specifically DMT-dG(ib)-CE Phosphoramidite (CAS: 93183-15-4), in the automated solid-phase synthesis of DNA.[6] The synthesis is a cyclical process involving four key steps for each nucleotide addition: deblocking, coupling, capping, and oxidation.

Experimental Workflow: Solid-Phase Oligonucleotide Synthesis

The following diagram illustrates the cyclical workflow for the addition of a single nucleotide, in this case, using a protected deoxyguanosine phosphoramidite.

Detailed Experimental Protocols

The following protocols are generalized for automated solid-phase oligonucleotide synthesis. Specific parameters may vary based on the synthesizer, scale, and desired oligonucleotide sequence.

Deblocking (Detritylation)

-

Objective : To remove the 5'-DMT protecting group from the support-bound nucleoside, exposing the 5'-hydroxyl group for the next coupling reaction.

-

Reagent : A solution of an acid, typically 3% trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in an inert solvent like dichloromethane (B109758) (DCM).

-

Procedure :

-

The synthesis column containing the solid support is washed with an anhydrous solvent (e.g., acetonitrile).

-

The detritylating agent is passed through the column. The DMT cation released is orange, and its absorbance can be measured to monitor coupling efficiency.

-

The reaction is typically complete within 1-3 minutes.

-

The column is thoroughly washed with a neutral solvent (e.g., acetonitrile) to remove the acid and the cleaved DMT group.

-

Coupling

-

Objective : To form a phosphite triester bond between the free 5'-hydroxyl group on the growing chain and the incoming phosphoramidite monomer (e.g., N2-Isobutyryl-5′-O-(4,4′-dimethoxytrityl)-2′-deoxyguanosine-3′-cyanoethyl Phosphoramidite).

-

Reagents :

-

Phosphoramidite solution (e.g., 0.1 M solution of DMT-dG(ib)-CE Phosphoramidite in anhydrous acetonitrile).

-

Activator solution (e.g., 0.45 M 5-Ethylthio-1H-tetrazole (ETT) or 5-Benzylthio-1H-tetrazole (BTT) in anhydrous acetonitrile).

-

-

Procedure :

-

The phosphoramidite solution and the activator solution are simultaneously delivered to the synthesis column.

-

The activator protonates the diisopropylamino group of the phosphoramidite, making the phosphorus atom susceptible to nucleophilic attack by the 5'-hydroxyl group.

-

The coupling reaction is rapid, typically requiring 30 seconds to 5 minutes depending on the specific monomer.[6][7]

-

After coupling, the column is washed with acetonitrile (B52724).

-

Capping

-

Objective : To block any unreacted 5'-hydroxyl groups from participating in subsequent coupling steps, which would result in oligonucleotides with internal deletions (failure sequences).

-

Reagents :

-

Cap A : Acetic anhydride (B1165640) in tetrahydrofuran (B95107) (THF), often with 2,6-lutidine.

-

Cap B : N-methylimidazole (NMI) in THF.

-

-

Procedure :

-

Cap A and Cap B solutions are mixed and delivered to the synthesis column.

-

The mixture acetylates the free 5'-hydroxyl groups, rendering them unreactive.

-

The capping step is typically performed for 1-2 minutes.

-

The column is washed with acetonitrile.

-

Oxidation

-

Objective : To convert the unstable phosphite triester linkage to a more stable pentavalent phosphate triester.

-

Reagent : A solution of iodine in a mixture of THF, water, and a weak base like pyridine (B92270) or lutidine.

-

Procedure :

-

The oxidizing solution is passed through the column.

-

Iodine oxidizes the P(III) to P(V) in the presence of water.

-

This step is usually completed within 1-2 minutes.

-

The column is washed with acetonitrile to remove the oxidizing agent and residual water.

-

The cycle is then repeated, starting with the deblocking step, for the next nucleotide to be added.

-

Post-Synthesis: Cleavage and Deprotection

Once the desired sequence is assembled, the oligonucleotide must be cleaved from the solid support and all remaining protecting groups must be removed.

-

Cleavage from Support : The oligonucleotide is typically cleaved from the solid support using concentrated ammonium (B1175870) hydroxide (B78521). This treatment also removes the cyanoethyl protecting groups from the phosphate backbone.

-

Base Deprotection : The isobutyryl (on dG), benzoyl (on dA and dC), or other base protecting groups are removed. For standard protecting groups like isobutyryl, this is achieved by heating the oligonucleotide in the ammonium hydroxide solution (e.g., at 55°C for 8-16 hours). Milder deprotection conditions may be necessary for sensitive modified oligonucleotides.[8][9]

Purification and Analysis

Crude synthetic oligonucleotides contain the full-length product as well as truncated failure sequences. Purification is essential for most applications.

-

Method : Reversed-phase high-performance liquid chromatography (RP-HPLC) is a common and effective method for purifying synthetic oligonucleotides.[3][10]

-

Principle : If the final DMT group is left on the 5' end (DMT-on synthesis), the full-length oligonucleotide is significantly more hydrophobic than the uncapped failure sequences. This allows for excellent separation on a reverse-phase column.

-

Post-Purification : After purification, the DMT group is removed by treatment with a mild acid (e.g., 80% acetic acid), followed by desalting.[11] The final product's identity and purity can be confirmed by techniques such as mass spectrometry and analytical HPLC or capillary electrophoresis.

References

- 1. biotage.com [biotage.com]

- 3. Recent Methods for Purification and Structure Determination of Oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. atdbio.com [atdbio.com]

- 5. twistbioscience.com [twistbioscience.com]

- 6. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites | LGC, Biosearch Technologies [biosearchtech.com]

- 7. trilinkbiotech.com [trilinkbiotech.com]

- 8. The final deprotection step in oligonucleotide synthesis is reduced to a mild and rapid ammonia treatment by using labile base-protecting groups - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis of Oligonucleotides Containing the N6-(2-Deoxy-α,β-D-erythropentofuranosyl)-2,6-diamino-4-hydroxy-5-formamidopyrimidine (Fapy•dG) Oxidative Damage Product Derived from 2’-Deoxyguanosine - PMC [pmc.ncbi.nlm.nih.gov]

- 10. documents.thermofisher.com [documents.thermofisher.com]

- 11. documents.thermofisher.com [documents.thermofisher.com]

The Linchpin of Oligonucleotide Synthesis: A Technical Guide to the Mechanism of 5'-O-DMT-N2-ibu-dG

For Immediate Release

In the intricate world of synthetic biology and drug development, the precise assembly of oligonucleotides is paramount. At the heart of this process lies the phosphoramidite (B1245037) method, a robust chemistry that enables the sequential addition of nucleotide building blocks. This in-depth technical guide elucidates the mechanism of action of a key player in this methodology: 5'-O-DMT-N2-isobutyryl-2'-deoxyguanosine (5'-O-DMT-N2-ibu-dG). This protected deoxynucleoside is a cornerstone for the incorporation of guanine (B1146940) residues into synthetic DNA, and a thorough understanding of its function is critical for researchers, scientists, and professionals in the field of drug development.

This guide will dissect the role of this compound through the four fundamental stages of solid-phase oligonucleotide synthesis: detritylation, coupling, capping, and oxidation. We will explore the chemical transformations that this building block undergoes and the significance of its protective groups in ensuring the fidelity of the final oligonucleotide product.

The Guardian of Guanine: Structure and Function of this compound

This compound is a chemically modified version of 2'-deoxyguanosine, engineered for optimal performance in automated solid-phase oligonucleotide synthesis.[][2][3] Its structure is characterized by three key protective groups:

-

A 5'-O-Dimethoxytrityl (DMT) group: This bulky, acid-labile group shields the 5'-hydroxyl function of the deoxyribose sugar.[4] Its primary role is to prevent self-polymerization of the phosphoramidite monomer and to ensure that chain elongation occurs exclusively at the 5'-terminus of the growing oligonucleotide. Its removal in a controlled manner initiates each synthesis cycle.

-

An N2-isobutyryl (ibu) group: This acyl group protects the exocyclic amine of the guanine base.[5] This protection is crucial to prevent undesirable side reactions at the nucleobase during the coupling and subsequent chemical steps of the synthesis.[6]

-

A 3'-O-(N,N-diisopropyl) phosphoramidite and a β-cyanoethyl group: This moiety at the 3'-position is the reactive component that, upon activation, forms the new internucleotide linkage. The β-cyanoethyl group, in turn, protects the phosphorus atom.

The strategic placement and lability of these protecting groups are central to the success of the phosphoramidite chemistry, allowing for a highly efficient and controlled stepwise assembly of the desired oligonucleotide sequence.

The Synthesis Cycle: A Step-by-Step Mechanistic Journey

The synthesis of an oligonucleotide on a solid support is a cyclical process, with each cycle resulting in the addition of a single nucleotide. The following sections detail the mechanism of each step, with a focus on the transformations involving the this compound phosphoramidite.

Detritylation: The Gateway to Elongation

The synthesis cycle commences with the removal of the 5'-DMT protecting group from the nucleotide bound to the solid support. This step is typically achieved by treatment with a mild acid, such as trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in an anhydrous solvent like dichloromethane.[7] The acid protonates the ether oxygen of the DMT group, leading to its cleavage and the formation of a highly stable, orange-colored dimethoxytrityl cation. The liberation of this cation is often used to monitor the efficiency of each coupling step spectrophotometrically. This deprotection exposes the 5'-hydroxyl group, making it available for the subsequent coupling reaction.

Caption: Detritylation of the 5'-DMT group.

Coupling: Forging the Phosphodiester Bond

With the 5'-hydroxyl group of the support-bound oligonucleotide now free, the this compound phosphoramidite is introduced along with an activator, typically a weak acid such as 1H-tetrazole or a derivative like 5-(ethylthio)-1H-tetrazole (ETT). The activator protonates the nitrogen atom of the diisopropylamino group on the phosphoramidite, converting it into a good leaving group.[] This activation makes the phosphorus atom highly electrophilic and susceptible to nucleophilic attack by the free 5'-hydroxyl group of the growing oligonucleotide chain. This attack results in the formation of a new phosphite (B83602) triester linkage and the release of diisopropylamine.[] Standard coupling times for unmodified phosphoramidites are typically around 30 seconds.[7]

Caption: Coupling of the activated phosphoramidite.

Capping: Terminating Unwanted Growth

The coupling reaction, while highly efficient (typically >99%), is not perfect. A small fraction of the 5'-hydroxyl groups on the solid support may fail to react with the incoming phosphoramidite. To prevent these unreacted chains from participating in subsequent coupling cycles, which would lead to the formation of deletion mutants (n-1 sequences), a "capping" step is performed.[9] This is achieved by treating the solid support with a mixture of acetic anhydride (B1165640) and a catalyst, such as 1-methylimidazole (B24206) (NMI).[10] This mixture acetylates the unreacted 5'-hydroxyl groups, rendering them unreactive in future coupling steps.

Caption: Capping of unreacted 5'-hydroxyl groups.

Oxidation: Stabilizing the Backbone

The newly formed phosphite triester linkage is unstable under the acidic conditions of the subsequent detritylation step. Therefore, it must be oxidized to a more stable pentavalent phosphate (B84403) triester. This is typically accomplished by treating the support-bound oligonucleotide with a solution of iodine in the presence of water and a weak base, such as pyridine (B92270) or lutidine.[7] The iodine acts as the oxidizing agent, converting the P(III) species to a P(V) species, thus creating the natural phosphodiester backbone of the DNA.

Caption: Oxidation of the phosphite triester linkage.

Upon completion of the oxidation step, the cycle is repeated, starting with the detritylation of the newly added this compound, until the desired oligonucleotide sequence is fully assembled.

Post-Synthesis Processing: Cleavage and Deprotection

Once the synthesis is complete, the oligonucleotide must be cleaved from the solid support and all protecting groups removed to yield the final, functional DNA molecule. This is typically achieved by incubation with a basic solution, most commonly concentrated ammonium (B1175870) hydroxide (B78521).[6]

This final deprotection step removes the β-cyanoethyl groups from the phosphate backbone via β-elimination and, crucially, the N2-isobutyryl group from the guanine bases. The isobutyryl group on guanine is known to be more resistant to hydrolysis compared to the benzoyl groups on adenine (B156593) and cytosine.[6] Consequently, the complete removal of the ibu group is often the rate-determining step in the deprotection process.[6]

Compared to other guanine protecting groups, such as dimethylformamidine (dmf), the isobutyryl group is more stable. While the dmf group can be removed in as little as two hours at room temperature with concentrated ammonia, the ibu group requires approximately eight hours under the same conditions.[4] At the standard deprotection temperature of 55 °C, both groups are completely removed within 6 hours.[4] The "UltraFAST" deprotection protocol, which uses a mixture of ammonium hydroxide and methylamine (B109427) (AMA), can deprotect oligonucleotides containing ibu-dG in as little as 5-10 minutes at 65°C.[11][12]

It is important to note that incomplete deprotection of the N2-isobutyryl group can lead to the presence of modified guanine residues in the final oligonucleotide product, potentially affecting its biological activity. Therefore, adherence to optimized deprotection protocols is essential.

Quantitative Data and Experimental Protocols

The following tables summarize key quantitative data and a representative experimental protocol for a single synthesis cycle using this compound-CE-phosphoramidite.

Table 1: Quantitative Data for Oligonucleotide Synthesis

| Parameter | Value/Range | Conditions/Notes |

| Coupling Efficiency | >99% | Per cycle for standard phosphoramidites. |

| Coupling Time | ~30 seconds | For standard, unmodified phosphoramidites.[7] |

| Detritylation Time | 20-60 seconds | With 3% TCA or DCA in dichloromethane. |

| Capping Time | ~30 seconds | With acetic anhydride and NMI. |

| Oxidation Time | ~30 seconds | With 0.02-0.1 M iodine solution.[7] |

| N2-ibu-dG Deprotection (Ammonia) | ~8 hours | At room temperature.[4] |

| N2-ibu-dG Deprotection (Ammonia) | < 6 hours | At 55°C.[4] |

| N2-ibu-dG Deprotection (AMA) | 5-10 minutes | At 65°C.[11][12] |

Table 2: Experimental Protocol for a Single Synthesis Cycle

| Step | Reagent/Solution | Volume/Concentration | Time |

| 1. Detritylation | 3% Trichloroacetic Acid (TCA) in Dichloromethane | 200 µL | 45 seconds |

| Acetonitrile Wash | 3 x 300 µL | 3 x 20 seconds | |

| 2. Coupling | 0.1 M this compound-CE-phosphoramidite in Acetonitrile | 50 µL | 30 seconds |

| 0.45 M Activator (e.g., ETT) in Acetonitrile | 50 µL | ||

| Acetonitrile Wash | 2 x 300 µL | 2 x 20 seconds | |

| 3. Capping | Cap A: Acetic Anhydride/THF/Lutidine | 100 µL | 20 seconds |

| Cap B: 10% 1-Methylimidazole in THF | 100 µL | ||

| Acetonitrile Wash | 3 x 300 µL | 3 x 20 seconds | |

| 4. Oxidation | 0.02 M Iodine in THF/Pyridine/Water | 200 µL | 30 seconds |

| Acetonitrile Wash | 3 x 300 µL | 3 x 20 seconds |

Note: This is a representative protocol and may vary depending on the synthesizer, scale of synthesis, and specific sequence.

Logical Workflow of Oligonucleotide Synthesis and Deprotection

The entire process, from the initial solid support to the final purified oligonucleotide, follows a logical progression of cyclical chemical reactions followed by a final cleavage and deprotection step.

Caption: Overall workflow of oligonucleotide synthesis.

Conclusion

The use of this compound as a protected phosphoramidite building block is integral to the reliable and high-fidelity synthesis of oligonucleotides. Its carefully designed protecting groups ensure that the complex, multi-step process of chain elongation proceeds with maximal efficiency and minimal side reactions. A comprehensive understanding of the mechanisms of detritylation, coupling, capping, oxidation, and final deprotection is essential for any scientist or researcher working in the field of synthetic nucleic acids. This knowledge empowers the troubleshooting of synthesis problems, the optimization of protocols, and ultimately, the successful creation of custom oligonucleotides for a wide array of applications in research, diagnostics, and therapeutics.

References

- 2. medchemexpress.com [medchemexpress.com]

- 3. DMT-DG(IBu)-CE-Phosphoramidite N2-Isobutyryl-5'-O-(4, 4'-Dimethoxytrityl)-2'-Deoxyguanosine-3'-Cyanoe - Amerigo Scientific [amerigoscientific.com]

- 4. digital.csic.es [digital.csic.es]

- 5. Manual oligonucleotide synthesis using the phosphoramidite method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. atdbio.com [atdbio.com]

- 7. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites | LGC, Biosearch Technologies [biosearchtech.com]

- 9. documents.thermofisher.com [documents.thermofisher.com]

- 10. biotage.com [biotage.com]

- 11. glenresearch.com [glenresearch.com]

- 12. glenresearch.com [glenresearch.com]

Methodological & Application

Application Notes and Protocols for the Use of 5'-O-DMT-N2-ibu-dG in Automated DNA Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

The chemical synthesis of oligonucleotides is a cornerstone of modern molecular biology, enabling a wide range of applications from diagnostic probes and PCR primers to therapeutic agents like antisense oligonucleotides and siRNAs. The phosphoramidite (B1245037) method is the gold standard for this process, relying on the sequential addition of protected nucleoside phosphoramidites to a growing DNA chain on a solid support.[1] 5'-O-DMT-N2-isobutyryl-2'-deoxyguanosine (5'-O-DMT-N2-ibu-dG) is a key building block in this methodology, providing a protected form of deoxyguanosine that prevents unwanted side reactions during synthesis. The isobutyryl (ibu) protecting group on the exocyclic amine of guanine (B1146940) is crucial for directing the phosphoramidite chemistry correctly and is removed in the final deprotection step to yield the native oligonucleotide sequence.[1]

These application notes provide a comprehensive protocol for the use of this compound in an automated DNA synthesizer, covering the synthesis cycle, deprotection procedures, and quality control.

Data Presentation

The efficiency of oligonucleotide synthesis is critically dependent on the coupling efficiency of the phosphoramidite monomers and the complete removal of protecting groups. The following tables summarize key quantitative data related to the use of this compound.

Table 1: Phosphoramidite Coupling Efficiency

| Parameter | Typical Value | Notes |

| Average Stepwise Coupling Efficiency | >99% | High coupling efficiency is crucial for the synthesis of long oligonucleotides. A seemingly small decrease in efficiency can significantly lower the yield of the full-length product.[2][3] The exact efficiency can be monitored by measuring the absorbance of the released DMT cation at 495 nm after each coupling cycle.[2] |

Table 2: Deprotection Conditions for N2-ibu-dG Containing Oligonucleotides

| Deprotection Method | Reagent | Temperature | Duration | Notes |

| Standard Deprotection | Concentrated Ammonium (B1175870) Hydroxide (B78521) (28-33% NH₃) | Room Temperature | 36 hours | Ensures complete removal of the isobutyryl group.[4] |

| 55°C | 16 hours | Elevated temperature significantly reduces deprotection time.[4] | ||

| 65°C | 8 hours | Further reduction in deprotection time at a higher temperature.[4] | ||

| UltraFAST Deprotection | Ammonium Hydroxide / Methylamine (1:1 v/v) (AMA) | Room Temperature | 120 minutes | A significantly faster deprotection method.[4][5] |

| 37°C | 30 minutes | |||

| 55°C | 10 minutes | |||

| 65°C | 5 minutes | This rapid deprotection requires the use of acetyl (Ac) protected dC to prevent base modification.[4][5] |

Experimental Protocols

Protocol 1: Automated Solid-Phase Oligonucleotide Synthesis

This protocol outlines the standard four-step cycle for automated DNA synthesis using this compound phosphoramidite. The synthesis proceeds in the 3' to 5' direction on a solid support, typically controlled pore glass (CPG).[1][2]

Materials:

-

This compound phosphoramidite solution (e.g., 0.1 M in anhydrous acetonitrile)

-

Other required phosphoramidites (dA, dC, T) with appropriate protecting groups

-

Solid support (CPG) with the initial nucleoside pre-attached

-

Anhydrous acetonitrile (B52724)

-

Deblocking solution (e.g., 3% trichloroacetic acid in dichloromethane)

-

Activator solution (e.g., 0.45 M Tetrazole in acetonitrile or 0.5 M 5-Ethylthio-1H-tetrazole (ETT) in acetonitrile)

-

Capping solution A (e.g., acetic anhydride (B1165640) in THF/lutidine)

-

Capping solution B (e.g., 16% N-methylimidazole in THF)

-

Oxidizing solution (e.g., 0.02 M iodine in THF/water/pyridine)

-

Automated DNA synthesizer

Procedure:

The synthesis is a cyclical process, with each cycle consisting of four main steps:

-

Step 1: Detritylation (Deblocking)

-

The 5'-O-DMT protecting group of the nucleoside attached to the solid support is removed by treating it with the deblocking solution.[2]

-

This exposes a free 5'-hydroxyl group, which is necessary for the subsequent coupling reaction.

-

The released DMT cation has a characteristic orange color and its absorbance at 495 nm can be measured to monitor the coupling efficiency of the previous cycle.[2]

-

-

Step 2: Coupling

-

The this compound phosphoramidite is activated by the activator solution to form a highly reactive intermediate.[]

-

The activated phosphoramidite is then delivered to the synthesis column, where it reacts with the free 5'-hydroxyl group of the growing oligonucleotide chain.[2]

-

This reaction forms a phosphite (B83602) triester linkage. A typical coupling time is around 30-60 seconds.

-

-

Step 3: Capping

-

A small percentage of the 5'-hydroxyl groups may not react during the coupling step.

-